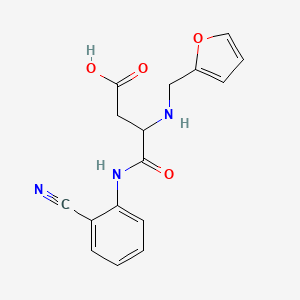
N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine is a complex organic compound that features both a cyanophenyl group and a furan-2-ylmethyl group attached to an alpha-asparagine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine typically involves multi-step organic reactions. One common method includes the initial formation of the cyanophenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of biorefineries, which utilize biomass-derived furan platform chemicals (FPCs) such as furfural and 5-hydroxy-methylfurfural . These FPCs can be converted into the desired furan-2-ylmethyl intermediates through various catalytic processes, which are then coupled with cyanophenyl derivatives to form the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The cyanophenyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenyl and furan derivatives.
Applications De Recherche Scientifique
N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine exerts its effects involves interactions with specific molecular targets. The cyanophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The furan-2-ylmethyl group may enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(furan-2-ylmethyl)-cyanoacetamide: Used in heterocyclic synthesis and has antimicrobial properties.
2,5-furandicarboxylic acid: A furan platform chemical with applications in polymer production.
Uniqueness
N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine is unique due to its combination of a cyanophenyl group and a furan-2-ylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H15N3O4 |
|---|---|
Poids moléculaire |
313.31 g/mol |
Nom IUPAC |
4-(2-cyanoanilino)-3-(furan-2-ylmethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H15N3O4/c17-9-11-4-1-2-6-13(11)19-16(22)14(8-15(20)21)18-10-12-5-3-7-23-12/h1-7,14,18H,8,10H2,(H,19,22)(H,20,21) |
Clé InChI |
LITXADBGBNACOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)NC(=O)C(CC(=O)O)NCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


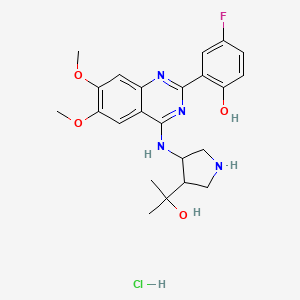
![2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B12461929.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12461930.png)
![3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL](/img/structure/B12461936.png)

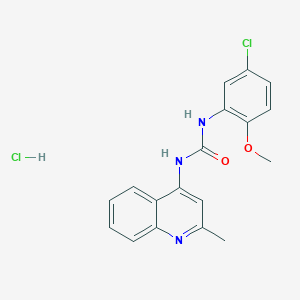

![2-[4-(dimethylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12461968.png)
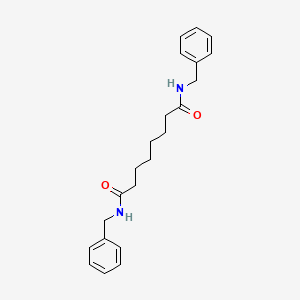
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]butanediamide](/img/structure/B12461978.png)
![N-cyclohexyl-2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B12461986.png)
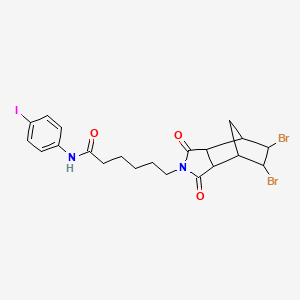

![ethyl 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462004.png)
